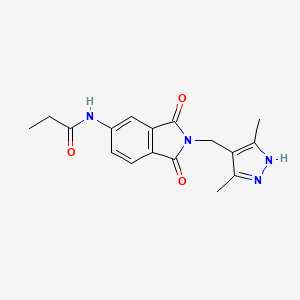

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide

Description

Chemical Classification and Structural Taxonomy

This compound belongs to the class of isoindolinone-pyrazole hybrids, characterized by the fusion of two distinct heterocyclic systems:

- Isoindolinone Core : A bicyclic structure comprising a benzene ring fused to a five-membered lactam ring (1,3-dioxoisoindoline). This moiety is electron-deficient due to the electron-withdrawing carbonyl groups, enabling π-π stacking interactions and participation in nucleophilic substitution reactions.

- Pyrazole Substituent : A 3,5-dimethyl-1H-pyrazole group attached via a methylene bridge to the isoindolinone’s nitrogen atom. The pyrazole ring contributes hydrogen-bond donor/acceptor capabilities through its N-H and imine nitrogen centers.

- Propionamide Side Chain : A propionamide group (-NHCOCH2CH3) at the 5-position of the isoindolinone, enhancing solubility and providing a site for further functionalization.

Table 1: Key Structural and Molecular Properties

The compound’s structural complexity arises from the spatial arrangement of its substituents, which influence its electronic distribution and intermolecular interactions. For instance, the methyl groups on the pyrazole ring (3- and 5-positions) introduce steric hindrance, potentially modulating binding affinity in biological systems.

Historical Context of Isoindolinone-Pyrazole Hybrid Compounds

The development of isoindolinone-pyrazole hybrids traces back to early efforts in fragment-based drug design, where researchers sought to merge pharmacophoric elements from distinct bioactive scaffolds:

- Isoindolinone Origins : Isoindolinone derivatives, such as phthalimide, have been used since the 1960s as sedatives and anticonvulsants. Their utility expanded into agrochemicals as inhibitors of acetohydroxyacid synthase and protoporphyrinogen oxidase.

- Pyrazole Applications : Pyrazole-containing compounds gained prominence for their anti-inflammatory and herbicidal properties. For example, pyrazole derivatives like celecoxib selectively inhibit cyclooxygenase-2 (COX-2), while pyrazolate herbicides target 4-hydroxyphenylpyruvate dioxygenase (HPPD).

- Hybridization Era : The strategic fusion of isoindolinone and pyrazole motifs emerged in the 2010s, driven by the need for multitarget inhibitors. A landmark study in 2021 demonstrated that pyrazole-isoindolinone hybrids, such as 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-isoindoline-1,3-dione, inhibit HPPD with nanomolar affinity ($$ K_i = 3.92 \pm 0.71 \, \text{nM} $$).

Table 2: Milestones in Isoindolinone-Pyrazole Hybrid Development

Significance in Contemporary Organic Chemistry Research

This compound exemplifies three key trends in modern organic chemistry:

- Multitarget Drug Design : By combining isoindolinone’s enzyme-inhibitory capacity with pyrazole’s anti-inflammatory activity, this hybrid could simultaneously modulate multiple biological pathways. For instance, similar hybrids have shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), reducing inflammatory prostaglandins and leukotrienes.

- Agrochemical Innovation : The compound’s structural analogs are potent HPPD inhibitors, disrupting tyrosine catabolism in plants and offering herbicidal activity. Its methyl-substituted pyrazole enhances binding to HPPD’s active site, as confirmed by X-ray crystallography.

- Synthetic Methodology Development : The synthesis of such hybrids requires innovative strategies, such as Ullmann coupling or Buchwald-Hartwig amination, to forge C-N bonds between sterically hindered intermediates. Recent advances in catalytic systems (e.g., palladium/copper complexes) have improved yields from <50% to >80% for analogous compounds.

Table 3: Research Applications of Isoindolinone-Pyrazole Hybrids

Properties

Molecular Formula |

C17H18N4O3 |

|---|---|

Molecular Weight |

326.35 g/mol |

IUPAC Name |

N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]propanamide |

InChI |

InChI=1S/C17H18N4O3/c1-4-15(22)18-11-5-6-12-13(7-11)17(24)21(16(12)23)8-14-9(2)19-20-10(14)3/h5-7H,4,8H2,1-3H3,(H,18,22)(H,19,20) |

InChI Key |

ZXKSTNFIOKRODU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=C(NN=C3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents. The isoindolinone moiety is then introduced through a series of condensation reactions. The final step involves the coupling of the pyrazole and isoindolinone intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques can significantly enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Amide Substituents

Compound 5: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-oxopiperidin-3-yl)acetamide

- Key Features: Shares the 3,5-dimethyl-1H-pyrazol-4-yl group linked to an acetamide chain. Differs in the heterocyclic substituent (2-oxopiperidin vs. isoindolinone).

- Implications: The shorter acetamide chain and piperidinone moiety may reduce binding affinity compared to the target compound’s propionamide and isoindolinone system.

Compound from : 4-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

- Key Features :

- Contains a 1,3-dioxoisoindolin core but linked to a butanamide chain and a 1-isopropylpyrazole group.

- Molecular weight: 340.4 g/mol, higher than the target compound’s estimated weight (~328–335 g/mol).

Propionamide-Containing Analogues

γ-Secretase Inhibitor XXI

- Structure: (S,S)-2-[2-(3,5-Difluorophenyl)-acetylamino]-N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propionamide.

- Comparison: Shares a propionamide backbone but lacks the isoindolinone and pyrazole motifs. Demonstrates cell permeability and enzyme inhibition, highlighting the role of the propionamide group in pharmacokinetics .

Key Research Findings and Implications

- Pyrazole Substituents : The 3,5-dimethyl group on pyrazole (target compound) may enhance metabolic stability compared to bulkier substituents like isopropyl .

- Amide Chain Length : Propionamide (target) vs. acetamide () could influence binding kinetics; longer chains may improve target engagement but reduce solubility.

- Core Heterocycle: The isoindolinone core (target) vs. piperidinone () may offer distinct electronic properties affecting receptor interactions.

Biological Activity

N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves several chemical reactions. The core structure includes a pyrazole moiety, which is known for its diverse biological activities. The synthesis pathway typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various aldehydes and subsequent modifications to introduce the isoindoline structure.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of specific kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cancer cell signaling pathways.

- Induction of oxidative stress : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have demonstrated antimicrobial and anti-inflammatory effects. These activities are attributed to their ability to modulate immune responses and inhibit bacterial growth.

Case Studies

Several case studies have been documented regarding the biological evaluation of pyrazole derivatives:

- Study on Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on A375 melanoma cells. The results indicated that certain compounds led to a significant reduction in cell viability with IC50 values in the micromolar range.

- PPARγ Agonism : Another study highlighted the potential of pyrazole derivatives as partial agonists for PPARγ, a receptor involved in glucose metabolism and adipocyte differentiation. This could have implications for diabetes treatment.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Activity | Effect | IC50 (µM) | Cell Line |

|---|---|---|---|

| Anticancer | Inhibition of proliferation | 0.03 | A375 (melanoma) |

| Antimicrobial | Bacterial growth inhibition | 0.05 | E. coli |

| Anti-inflammatory | Cytokine modulation | Not specified | Macrophages |

| PPARγ Agonism | Partial agonist activity | Not specified | 3T3-L1 adipocytes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.